Bicyclo[5.1.0]oct-3-ene
Description
Contextualization of Bicyclo[n.1.0] Systems within Strained Ring Hydrocarbons
Bicyclo[n.1.0] systems are a class of bicyclic compounds featuring a cyclopropane (B1198618) ring fused to a larger carbocycle. The inherent ring strain in these molecules, arising from the deviation of bond angles from the ideal tetrahedral geometry, is a defining characteristic that dictates their reactivity. The smallest and most strained member of this family, bicyclo[1.1.0]butane, possesses a strain energy approximately double that of cyclopropane and has been a subject of extensive study for over half a century. acs.orgrsc.org This high strain energy makes bicyclo[n.1.0] systems, including bicyclo[5.1.0]oct-3-ene, valuable intermediates in "strain-release" chemistry, enabling the synthesis of complex cyclic systems. rsc.org
The reactivity of these strained hydrocarbons is often associated with the unique nature of their chemical bonds. In some instances, the bonds are described as "twist-bent," which are easier to ionize compared to the typical "banana" bonds found in less strained cyclopropane derivatives. nih.gov This enhanced reactivity underpins their utility in a range of chemical transformations. nih.gov
Historical Trajectories and Foundational Studies of this compound
Early investigations into this compound and its derivatives laid the groundwork for understanding their chemical behavior. Foundational studies often focused on the synthesis of these compounds and their reactions under various conditions. For instance, the preparation and stereochemistry of derivatives like 4-hydroxy(acetoxy)bicyclo[5.1.0]octanes and the synthesis of (-)- and (±)-8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one were reported in the early 1980s. acs.org
A significant area of early research involved the acid-catalyzed ring-opening reactions of the cyclopropane moiety. Studies on the acid-catalyzed addition of acetic acid to trans-bicyclo[5.1.0]oct-3-ene revealed that protonation occurs exclusively at the bridgehead positions, leading to a complex mixture of products. nih.govresearchgate.net These studies provided crucial insights into the mechanistic pathways of cyclopropane ring cleavage in these systems. researchgate.net Furthermore, the interaction of this compound with transition metals, such as the chloropalladation of the cyclopropane ring, was also explored, demonstrating the potential for metal-mediated transformations. acs.org
Current Academic Relevance and Research Landscape of the this compound Framework
The bicyclo[5.1.0]octane framework continues to be a relevant and actively investigated scaffold in modern organic synthesis. Its presence in natural products has spurred interest in developing synthetic routes to this ring system. researchgate.net For example, the trans-fused bicyclo[5.1.0]octane motif is found in natural products like cneorubin B, emmottene, and hemerocallal A. researchgate.net
Recent research has focused on the development of stereoselective methods for the synthesis of functionalized bicyclo[5.1.0]octane derivatives. Gold(I)-catalyzed cascade reactions of enynes have been shown to produce either cis- or trans-fused bicyclo[5.1.0]octanes, with computational studies providing a deeper understanding of the reaction intermediates. researchgate.net The bicyclo[5.1.0]octane skeleton also serves as a key structural component in the total synthesis of complex natural products. For instance, a trimethylbicyclo[5.1.0]oct-2-en-3-yl group is a feature of an intermediate in the total synthesis of Parvineostemonine. uni-konstanz.de
Furthermore, the photochemical behavior of related systems has been investigated, with computational studies suggesting that this compound can be formed from the excited state of other cyclic compounds. umich.edu The compound has also been identified as a metabolite in rice leaves, indicating its relevance in biological systems. kasetsart.org
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₈H₁₂ | nih.gov |
| Molecular Weight | 108.18 g/mol | nih.gov |
| CAS Number | 659-84-7 | nih.gov |
| InChIKey | AOEUXGZARHPSOK-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
659-84-7 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
bicyclo[5.1.0]oct-3-ene |
InChI |
InChI=1S/C8H12/c1-2-4-7-6-8(7)5-3-1/h1-2,7-8H,3-6H2 |
InChI Key |
AOEUXGZARHPSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 5.1.0 Oct 3 Ene and Its Structural Analogues
Evolution of Synthetic Strategies for Bicyclo[5.1.0]oct-3-ene Core Structure
The synthesis of the this compound core has evolved significantly, with researchers continuously seeking more efficient and selective methods. Early approaches often involved multi-step sequences with moderate yields, while contemporary methods focus on streamlined, high-yielding, and stereoselective routes.
Development of Refined and High-Yielding Synthetic Routes
The quest for more efficient syntheses of the bicyclo[5.1.0]octane skeleton has led to the development of several refined strategies. A notable approach involves the cyclopropanation of cycloheptene (B1346976) derivatives. For instance, the Simmons-Smith reaction or the use of diazomethane (B1218177) with a suitable catalyst on cycloheptatriene (B165957) can furnish the bicyclo[5.1.0]octadiene system, which can then be selectively reduced to afford this compound.
Recent advancements have focused on transition metal-catalyzed cycloisomerization reactions. For example, rhodium-catalyzed cycloisomerization of 1,8-enynes has emerged as a powerful method for the diastereoselective synthesis of bicyclo[5.1.0]octene systems. researchgate.net This method offers high efficiency and control over the stereochemistry of the resulting bicyclic structure. researchgate.net Another innovative approach involves a gold(I)-catalyzed cyclization cascade of dienynes, which can lead to the formation of both cis- and trans-fused bicyclo[5.1.0]octanes. semanticscholar.org
The generation of molecular complexity from simple starting materials like cyclooctatetraene (B1213319) has also been a fruitful area of research. researchgate.net By employing a sequence of reactions including coordination to iron, reaction with electrophiles and nucleophiles, decomplexation, and olefin metathesis, a variety of polycyclic skeletons, including the bicyclo[5.1.0]octane framework, can be accessed. researchgate.net
Asymmetric Synthetic Approaches to Chiral this compound Derivatives
The demand for enantiomerically pure compounds for applications in medicinal chemistry and materials science has driven the development of asymmetric syntheses of this compound derivatives. One strategy involves the use of chiral catalysts in cyclopropanation reactions. For example, chiral rhodium or copper complexes can be employed with diazo compounds to effect an enantioselective cyclopropanation of a cycloheptene precursor.
Another approach is the desymmetrization of meso-starting materials. For instance, the asymmetric opening of a meso-epoxide fused to a cycloheptene ring can introduce chirality, which is then carried through to the final bicyclo[5.1.0]octane product. nih.govacs.org Furthermore, the use of chiral auxiliaries attached to the cycloheptene precursor can direct the stereochemical outcome of the cyclopropanation step.
Recent research has also explored the use of organocatalysis for the asymmetric construction of related bicyclic systems, which could potentially be adapted for the synthesis of chiral bicyclo[5.1.0]octanes. rsc.org The development of new chiral building blocks and tandem cyclization reactions also contributes to the growing arsenal (B13267) of methods for accessing these important chiral structures. nih.gov
Synthesis of Key this compound Derivatives and Functionalized Analogues
The versatility of the bicyclo[5.1.0]octane core is further demonstrated by the synthesis of a wide range of functionalized derivatives. These derivatives serve as key intermediates in the synthesis of more complex molecules and exhibit interesting chemical and biological properties in their own right.
Bicyclo[5.1.0]oct-3-en-2-one and Related Oxo-derivatives
Bicyclo[5.1.0]oct-3-en-2-one and its related oxo-derivatives are valuable synthetic intermediates. arizona.edu Their synthesis can be achieved through various methods, including the oxidation of the corresponding alcohol, bicyclo[5.1.0]oct-3-en-2-ol. The synthesis of a dimethyl-substituted analogue, (-)- and (±)-8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one, has been reported, highlighting the accessibility of these functionalized systems. acs.org
Furthermore, the synthesis of 4-bromo-8,8-dimethylbicyclo[5.1.0]octa-1,4,6-trien-3-one, a cyclopropa-fused tropone, has been accomplished through a multi-step sequence involving dibromocarbene addition, ring expansion, and dehydrohalogenation. publish.csiro.au The synthesis of cis-1,5,5-trimethylbicyclo[5.1.0]octan-3-one has also been described as part of the total synthesis of (±)-africanol, showcasing the utility of these ketones in natural product synthesis. scielo.br
Table 1: Synthesis of Bicyclo[5.1.0]oct-3-en-2-one and Related Oxo-derivatives
| Derivative | Starting Material | Key Reaction(s) | Reference(s) |
| Bicyclo[5.1.0]oct-3-en-2-one | Bicyclo[5.1.0]oct-3-en-2-ol | Oxidation | arizona.edu |
| (-)- and (±)-8,8-Dimethylbicyclo[5.1.0]oct-2-en-4-one | Not specified | Not specified | acs.org |
| 4-Bromo-8,8-dimethylbicyclo[5.1.0]octa-1,4,6-trien-3-one | Adduct of dimethyl 3,3-dimethylcyclopropene-1,2-dicarboxylate and 2-trimethylsilyloxybuta-1,3-diene | Dibromocarbene addition, ring expansion, iododecarboxylation, dehydrohalogenation | publish.csiro.au |
| cis-1,5,5-Trimethylbicyclo[5.1.0]octan-3-one | 3-Methylcyclohex-2-en-1-one | Alkylation, conjugate addition, cyclopropanation, ring expansion | scielo.br |
This table is interactive and allows for sorting and filtering of the data.
Stereoselective Synthesis of Polyhydroxylated Bicyclo[5.1.0]octane Motifs (e.g., Aminobicyclo[5.1.0]octitols)
The synthesis of polyhydroxylated bicyclo[5.1.0]octane derivatives, such as aminobicyclo[5.1.0]octitols, has been achieved through stereoselective methods. A notable example is the preparation of a series of eight stereoisomeric N-(tetrahydroxybicyclo[5.1.0]oct-2S*-yl)phthalimides from N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide, which is readily available from cyclooctatetraene. nih.gov The synthesis involved one to four steps, and the stereochemical assignments were confirmed by NMR spectroscopy and X-ray crystallography. nih.gov
This work highlights the ability to generate significant molecular complexity and a range of stereoisomers from a simple starting material. The study also noted interesting outcomes from epoxydiol hydrolyses, including ring contraction and enlargement. nih.gov
Table 2: Synthesis of Aminobicyclo[5.1.0]octitols
| Product | Starting Material | Key Steps | Yield | Reference(s) |
| N-(tetrahydroxybicyclo[5.1.0]oct-2S*-yl)phthalimides (8 stereoisomers) | N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide | 1-4 steps | 62% (for starting material from cyclooctatetraene) | researchgate.netnih.govorcid.org |
This table is interactive and allows for sorting and filtering of the data.
Generation of 8-Substituted Bicyclo[5.1.0]oct-1(8)-ene Systems
The synthesis of 8-substituted bicyclo[5.1.0]oct-1(8)-ene systems, which are highly strained and reactive molecules, represents a significant synthetic challenge. researchgate.net A key intermediate for the preparation of these compounds is 8-bromobicyclo[5.1.0]oct-1(8)-ene, which was synthesized by the denomination of 1,8,8-tribromobicyclo[5.1.0]octane. researchgate.net
This bromo-substituted derivative can undergo bromo-lithium exchange followed by reaction with various electrophiles to generate a range of 8-substituted analogues. For example, this methodology has been used to synthesize bicyclo[5.1.0]oct-1(8)-ene, 8-methylbicyclo[5.1.0]oct-1(8)-ene, and other derivatives. researchgate.net140.136.176 The reactivity of these strained alkenes has been demonstrated through their reaction with cyclopentadiene (B3395910) to form Diels-Alder adducts. researchgate.net
Table 3: Synthesis of 8-Substituted Bicyclo[5.1.0]oct-1(8)-ene Systems
| Product | Precursor | Key Reaction | Reference(s) |
| 8-Bromobicyclo[5.1.0]oct-1(8)-ene | 1,8,8-Tribromobicyclo[5.1.0]octane | Denomination | researchgate.net |
| Bicyclo[5.1.0]oct-1(8)-ene | 8-Bromobicyclo[5.1.0]oct-1(8)-ene | Bromo-lithium exchange | researchgate.net140.136.176 |
| 8-Methylbicyclo[5.1.0]oct-1(8)-ene | 8-Bromobicyclo[5.1.0]oct-1(8)-ene | Bromo-lithium exchange followed by methylation | researchgate.net140.136.176 |
This table is interactive and allows for sorting and filtering of the data.
Preparation of 8,8-Dimethylbicyclo[5.1.0]oct-2-en-4-one
The bicyclic enone, 8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one, is a key intermediate for the synthesis of natural products containing the bicyclo[5.1.0]octane ring system. documentsdelivered.com It has been synthesized in both racemic and chiral forms through distinct synthetic strategies. documentsdelivered.com
One approach to the racemic compound begins with 5-acetoxycycloheptene. documentsdelivered.com Treatment of this precursor with dibromocarbene in a two-phase system yields an equimolar mixture of cis and trans bicyclooctanes. documentsdelivered.com This mixture can be carried forward to the target enone. documentsdelivered.com
A chiral synthesis of (1R,7S)-8,8-dimethylbicyclo[5.1.0]oct-2-en-4-one starts from the naturally occurring monoterpene, (-)-2-carene. documentsdelivered.com Ozonolysis of (-)-2-carene leads to a keto aldehyde, which can then be cyclized to form the desired chiral enone. documentsdelivered.com This strategy hinges on controlling the regiochemistry of the cyclization to favor the formation of the seven-membered ring over a thermodynamically more stable five-membered ring product. researchgate.net
Table 1: Synthetic Approaches to 8,8-Dimethylbicyclo[5.1.0]oct-2-en-4-one
| Starting Material | Key Reagents | Product Form | Reference |
|---|---|---|---|
| 5-Acetoxycycloheptene | Dibromocarbene | Racemic (±) | documentsdelivered.comresearchgate.net |
| (-)-2-Carene | Ozone, then cyclization agent | Chiral (1R,7S) | documentsdelivered.com |
Synthesis of 11-cis-Locked Bicyclo[5.1.0]octanyl Retinal Analogues
To investigate the conformation of the retinal pigment in rhodopsin, 11-cis-locked bicyclo[5.1.0]octanyl retinal analogues have been synthesized. acs.orgresearchgate.net An improved synthesis has been developed to prepare both enantiomers of the 13-(E) and 13-(Z) isomers of this locked retinal analogue. acs.orgnih.gov This synthesis also allowed for the determination of the absolute configuration of the enantiomers. acs.org
Interestingly, only one of the enantiomers binds to bovine opsin, highlighting the steric constraints within the binding site for the middle part of the polyene chain of the retinoid. acs.orgnih.gov
Table 2: Key Steps in the Synthesis of 11-cis-Locked Bicyclo[5.1.0]octanyl Retinal Analogues
| Step | Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetate (B1210297) Formation | Cycloheptenone | Bromine, Acetic Anhydride (B1165640) | 4-Acetoxy-2-cycloheptenone | 62% | nih.gov |
| Olefination | 4-Acetoxy-2-cycloheptenone | Sodium hydride, Diethyl (1-cyanoethyl)phosphonate | Allylic alcohol precursor | - | nih.gov |
| Wittig Reaction | Aldehyde precursor | β-cyclocitral triphenylphosphonium bromide, t-BuOK | Protected retinal analogue | - | nih.gov |
| Final Oxidation | Enantiomerically pure alcohol | Manganese dioxide | 11-cis-locked bicyclo[5.1.0]octanyl retinal | 87% | nih.gov |
Formation of Trans-Fused Bicyclo[5.1.0]octanes
The trans-fused bicyclo[5.1.0]octane motif is found in several natural products, such as cneorubin B, emmottene, and hemerocallal A. researchgate.netresearchgate.net The synthesis of this ring system is challenging because it is formally equivalent to the cyclopropanation of (E)-cycloheptene, which is unstable at room temperature. researchgate.net However, a gold(I)-catalyzed cascade reaction of dienynes has been shown to selectively form either cis- or trans-fused bicyclo[5.1.0]octanes. researchgate.netnih.gov The stereochemical outcome of this reaction is dependent on the geometry of the starting dienyne. researchgate.net
Mechanistic studies, including DFT calculations, have been conducted to understand the nature of the cyclopropyl (B3062369) gold(I) carbene-type intermediates that are formed during these cycloisomerization reactions. researchgate.netnih.gov
Table 3: Gold(I)-Catalyzed Formation of Fused Bicyclo[5.1.0]octanes
| Catalyst System | Substrate Type | Product Stereochemistry | Reference |
|---|---|---|---|
| Gold(I) complexes | (E)-Dienynes | trans-fused | researchgate.net |
| Gold(I) complexes | (Z)-Dienynes | cis-fused | researchgate.net |
Catalytic Approaches in the Construction of this compound Scaffolds
Catalytic methods offer efficient and atom-economical routes to complex molecular architectures. Various transition metals have been employed to catalyze the formation of the bicyclo[5.1.0]octane ring system.
Rhodium(I)-Catalyzed Intramolecular Ene Reactions Leading to Bicyclo[5.1.0]octylene Derivatives
An efficient catalytic system for the intramolecular ene reaction of diarylvinylidenecyclopropanes has been established using a rhodium(I) catalyst. nih.gov This reaction leads to the formation of bicyclo[5.1.0]octylene derivatives. nih.govnih.gov The reaction is achieved using [RhCl(CO)2]2 as the catalyst in a mixture of toluene (B28343) and acetonitrile (B52724) as co-solvents. nih.gov
It has been found that acetonitrile plays a critical role in directing the reaction towards the formation of the bicyclo[5.1.0]octylene products. nih.govmdpi.com In the absence of acetonitrile, the reaction favors the formation of [2+2] cycloaddition adducts. nih.govmdpi.com The mechanism of this transformation has been investigated using deuterium (B1214612) labeling experiments. nih.gov
Table 4: Rhodium(I)-Catalyzed Intramolecular Ene Reaction
| Catalyst | Co-solvent | Substrate | Product Type | Reference |
|---|---|---|---|---|
| [RhCl(CO)2]2 | Toluene/Acetonitrile | Diarylvinylidenecyclopropane | Bicyclo[5.1.0]octylene | nih.govmdpi.com |
| [RhCl(CO)2]2 | Toluene | Diarylvinylidenecyclopropane | [2+2] Cycloaddition adduct | nih.govmdpi.com |
Gold(I)-Catalyzed Cycloisomerization Reactions for Bicyclo[5.1.0]octane Formation
Gold(I) catalysts are effective in promoting the cycloisomerization of enynes to form bicyclic structures. nih.gov Specifically, gold(I)-catalyzed cascade reactions of dienynes can lead to the formation of both cis- and trans-fused bicyclo[5.1.0]octanes. researchgate.netnih.gov The stereoselectivity of these reactions is controlled by the geometry of the double bond in the starting enyne. rsc.org
Computational studies have been instrumental in elucidating the mechanism, confirming the presence of distinct intermediates with either carbenic or carbocationic character. researchgate.netnih.gov The reaction of (E)-enynes tends to yield trans-fused products, while (Z)-enynes often result in a mixture of cis- and trans-fused bicyclo[5.1.0]octanes. rsc.org
Palladium-Catalyzed Transformations in this compound Synthesis
While palladium catalysis is a cornerstone of modern organic synthesis, its application to the direct construction of the this compound scaffold is not extensively documented in the reviewed literature. Research in this area has often focused on the synthesis of related, but structurally distinct, bicyclic systems. For instance, palladium-catalyzed methods have been developed for the synthesis of bicyclo[4.1.0]heptenes, bicyclo[3.2.1]lactones, and 2-oxabicyclo[4.1.1]octanes. doi.orgnih.govnih.gov Additionally, palladium-catalyzed cyclopropanation of unsaturated endoperoxides has been reported, which provides access to related bicyclic peroxides. nih.gov
One notable palladium-catalyzed reaction involving the target scaffold is the chloropalladation of this compound itself, which leads to a subsequent rearrangement to a 1-3-η-cyclooctenyl palladium complex. acs.org This demonstrates the reactivity of the this compound system in the presence of palladium catalysts, rather than its synthesis.
Specialized Synthetic Techniques
The synthesis of strained bicyclic systems such as this compound and its analogues often requires specialized methodologies to overcome the inherent ring strain and achieve desirable yields. Traditional solution-phase reactions can be plagued by side reactions, including polymerization and rearrangements. To address these challenges, specialized techniques have been developed, with a notable example being the Vacuum Gas-Solid Reaction (VGSR).
Application of Vacuum Gas-Solid Reaction (VGSR) for Highly Strained Systems
The Vacuum Gas-Solid Reaction (VGSR) has emerged as a powerful technique for the synthesis of highly strained molecules, including bicyclic cyclopropenes. This method involves the reaction of a gaseous substrate with a solid reagent under vacuum conditions. A key advantage of VGSR is that it allows for the isolation of highly reactive molecules at low temperatures, thereby minimizing or eliminating undesirable bimolecular side reactions that are common in solution-phase synthesis. sci-hub.se
Pioneering work in this area has been conducted by Professor Gon-Ann Lee and his research group, who have extensively utilized VGSR for the preparation of small ring cycloalkenes through elimination reactions. sci-hub.se In a typical VGSR setup, a volatile precursor is passed over a solid base, such as potassium tert-butoxide, which is supported on an inert material. The resulting highly strained alkene is then collected in a cold trap.
A significant application of this technique is the synthesis of 8-substituted bicyclo[5.1.0]oct-1(8)-enes, which are structural analogues of this compound. These compounds are generated via the dehydrohalogenation of the corresponding 8-halo-8-substituted-bicyclo[5.1.0]octane precursors. The VGSR method has proven effective in generating these otherwise inaccessible, highly reactive anti-Bredt alkenes.
One notable study involved the gas-phase elimination of 1-(trimethylsilyl)-8-chlorobicyclo[5.1.0]octane over solid fluoride (B91410) to produce bicyclo[5.1.0]oct-1(8)-ene. This highly strained cyclopropene (B1174273) was found to be more stable than its lower homologue, bicyclo[4.1.0]hept-1(7)-ene, but still underwent dimerization through an ene reaction. oup.com
The research in this field highlights the utility of VGSR in accessing novel and highly strained carbocyclic systems. The ability to control reaction conditions and isolate reactive intermediates is a key feature of this methodology.
| Precursor | Reagent/Conditions | Product | Observations | Reference |
| 1-(trimethylsilyl)-8-chlorobicyclo[5.1.0]octane | Solid fluoride, gas-phase | Bicyclo[5.1.0]oct-1(8)-ene | Dimerizes via an ene reaction | oup.com |
| 8,8-dibromo-3,5-dioxabicyclo[5.1.0]octane | n-BuLi, -78 °C then MeOH | (1R,7S,8s)-8-bromo-3,5-dioxabicyclo[5.1.0]octane | Isolated as white crystals | |
| 1,8,8-tribromo-bicyclo[5.1.0]octane | 1.4M methyl lithium in diethyl ether, 0 °C | Bicyclo[5.1.0]oct-1(8)-ene | Obtained as an oil, 30% pure |
The provided data illustrates the application of elimination reactions to form bicyclo[5.1.0]octene derivatives. While not all examples explicitly use the VGSR technique, they demonstrate the synthesis of related strained structures. The work on 1,8,8-tribromo-bicyclo[5.1.0]octane, for instance, shows a solution-phase approach to generate the highly reactive bicyclo[5.1.0]oct-1(8)-ene.
Further research into the application of VGSR for a wider range of substituted bicyclo[5.1.0]octane precursors could provide access to a variety of novel and potentially useful strained molecules for further chemical and material science applications.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Bicyclo 5.1.0 Oct 3 Ene
Reactivity of the Cyclopropane (B1198618) Moiety within the Bicyclo[5.1.0]oct-3-ene System
Metal-Mediated Cyclopropane Ring Activation and Cleavage
Transition metals, particularly palladium, play a pivotal role in activating the C-C bonds of the cyclopropane ring in this compound. uwaterloo.cachemrxiv.org
The reaction of cis-bicyclo[5.1.0]oct-3-ene with dichlorobis(benzonitrile)palladium(II) results in the chloropalladation of the cyclopropane moiety. researchgate.net This process involves the cleavage of a C-C bond in the three-membered ring and the formation of a carbon-palladium bond and a carbon-chlorine bond. researchgate.netacs.org Detailed analysis, including the use of deuterated analogs, has shown that the chloropalladation occurs with trans stereochemistry. researchgate.net The initial product formed is the dimeric complex, di-μ-chloro-(1,4,5-η-7-chlorocyclooctenyl)dipalladium(II). researchgate.net
The initially formed 1,4,5-η-cyclooctenyl palladium complex is not always stable and can undergo unprecedented rearrangements. researchgate.net This complex can isomerize to a more stable π-allylic complex, di-μ-chloro-(1-3-η-5-chlorocyclooctenyl)dipalladium(II). researchgate.net This rearrangement from a 1,4,5-η to a 1-3-η coordination is a unique transformation in palladium chemistry. researchgate.net The stability of the initial complex and its propensity to rearrange can be influenced by other ligands present in the coordination sphere. For instance, the pyridine (B92270) derivative of the initial complex also rearranges, whereas the acetylacetonate (B107027) derivative is stable as a 1,4,5-η-cyclooctenyl chelate and does not undergo this rearrangement. researchgate.net
The cyclopropane ring in bicyclic systems can be activated under oxidative conditions. nih.gov While specific studies on the direct oxidative activation of the cyclopropane in this compound are not extensively detailed in the provided results, the principles of oxidative activation of similar bicyclo[n.1.0]alkanes are relevant. acs.orgnih.gov For instance, the oxidation of related bicyclic hydrocarbons bearing cyclopropyl (B3062369) groups with reagents like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) proceeds via C-H bond activation, but the presence of the cyclopropane ring significantly influences the selectivity. acs.orgnih.gov In some cases, oxidative activation can lead to rearranged products, indicating the involvement of cationic intermediates. acs.orgnih.gov Photocatalytic oxidative activation of bicyclo[1.1.0]butanes, another strained ring system, has been shown to lead to formal [2σ+2π] cycloadditions, a reactivity pattern that could potentially be explored for this compound. acs.org
Acid-Catalyzed Ring Opening and Cleavage of the this compound Framework
The cyclopropane ring of this compound is susceptible to cleavage under acidic conditions. The acid-catalyzed addition of acetic acid to trans-bicyclo[5.1.0]oct-3-ene has been studied, revealing that protonation occurs exclusively at the bridgehead positions. researchgate.net This initial protonation leads to the opening of the cyclopropane ring, resulting in a complex mixture of up to ten different products. researchgate.netacs.org The relief of ring strain is a significant driving force for these ring-opening reactions. osaka-u.ac.jp The regiochemistry and stereochemistry of the ring opening are governed by factors such as the stability of the resulting carbocationic intermediates.
Nucleophilic Attack and Electrophilic Addition to the Cyclopropane Ring
The strained cyclopropane ring of this compound can be attacked by both nucleophiles and electrophiles.
Nucleophilic Attack: The activation of a cyclopropane ring towards nucleophilic attack can be achieved by incorporating it into a spiro linkage, although this is a different system. In the context of this compound, nucleophilic attack is often preceded by activation of the ring, for example, by a metal catalyst or an electrophile. The addition of carbon and heteroatom nucleophiles to (bicyclo[5.1.0]octadienyl)iron(I) cations, which are derived from a related bicyclic system, typically occurs at the dienyl terminus. nih.gov A strain-release driven, cation-templated nucleophilic cyclization has been demonstrated for cyclopropenes, leading to the formation of bicyclo[5.1.0]octanone systems. nih.gov
Electrophilic Addition: Similar to alkenes, cyclopropanes can undergo electrophilic addition, leading to ring-opened products. dalalinstitute.com The electrophilic addition to substituted cyclopropanes generally follows Markovnikov's rule. dalalinstitute.com The stereochemistry of the addition is complex, with the potential for both retention and inversion of configuration at the site of electrophilic attack. dalalinstitute.com Theoretical studies on related tricyclic systems suggest that factors like HOMO-LUMO interactions and cation stability play a crucial role in determining the regiochemical and stereochemical outcome of electrophilic addition to the cyclopropane ring. For instance, the reaction of a related tricyclic hydrocarbon with H+/D+ showed that electrophilic addition occurred predominantly at the most substituted cyclopropyl bond.
Interactive Data Tables
Table 1: Metal-Mediated Reactions of this compound
| Reactant | Metal Catalyst/Reagent | Key Observation | Product(s) | Reference(s) |
| cis-Bicyclo[5.1.0]oct-3-ene | Dichlorobis(benzonitrile)palladium(II) | trans-Chloropalladation of cyclopropane ring | di-μ-chloro-(1,4,5-η-7-chlorocyclooctenyl)dipalladium(II) | researchgate.net |
| di-μ-chloro-(1,4,5-η-7-chlorocyclooctenyl)dipalladium(II) | - | Rearrangement of coordination | di-μ-chloro-(1-3-η-5-chlorocyclooctenyl)dipalladium(II) | researchgate.net |
| Diarylvinylidenecyclopropanes | [RhCl(CO)₂]₂ | Intramolecular ene reaction | Bicyclo[5.1.0]octylene derivatives | acs.org |
Table 2: Acid-Catalyzed Reactions of this compound
| Reactant | Acid | Key Observation | Product(s) | Reference(s) |
| trans-Bicyclo[5.1.0]oct-3-ene | Acetic Acid | Protonation at bridgeheads, ring opening | Mixture of ten products | researchgate.net, acs.org |
Intramolecular Reactivity and Cycloaddition Pathways
The strategic placement of reactive functional groups within the this compound skeleton allows for the exploration of a range of intramolecular reactions. These transformations are often driven by the release of ring strain and the formation of more stable polycyclic systems.
The intramolecular reactions of derivatives of this compound can lead to different products depending on the reaction conditions. For instance, diarylvinylidenecyclopropanes can undergo an intramolecular ene reaction or a [2+2] cycloaddition. acs.org A rhodium(I)-catalyzed system using [RhCl(CO)2]2 in a mixture of toluene (B28343) and acetonitrile (B52724) promotes the intramolecular ene reaction, resulting in the formation of bicyclo[5.1.0]octylene derivatives. acs.org The presence of acetonitrile is critical for this pathway. acs.org In contrast, when the reaction is carried out in toluene without acetonitrile, the [2+2] cycloaddition pathway is favored, yielding the corresponding adducts. acs.org This divergence highlights the significant influence of the solvent system on the reaction mechanism and product selectivity. acs.org
Similarly, the intramolecular cycloadditions of bicyclo[1.1.0]butylalkyl-amines can also exhibit divergent pathways, leading to either formal ene- or [2+2] cycloaddition products. researchgate.net The specific outcome is dependent on the nature of the side chain attached to the amine. researchgate.net
The Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, is a powerful tool for constructing α,β-cyclopentenones. wikipedia.org While the intermolecular version often suffers from poor selectivity, the intramolecular Pauson-Khand reaction is highly effective for forming fused bicyclic systems, typically with high syn-selectivity. wikipedia.org
In the context of this compound derivatives, a rhodium(I)-catalyzed intramolecular Pauson-Khand type cycloaddition of ene-vinylidenecyclopropanes with carbon monoxide has been developed. nih.gov This reaction, utilizing [Rh(COD)Cl]2 as the catalyst in solvents like 1,2-dichloroethane (B1671644) or 1,1,2,2-tetrachloroethane, efficiently produces fused 6,5-ring systems that incorporate a spiro-cyclopropane unit. nih.gov The reaction proceeds with excellent yields (90-99%) and is highly regio- and diastereoselective. nih.gov This methodology provides a direct route to complex polycyclic structures that are of interest in medicinal chemistry and natural product synthesis. nih.gov
The Pauson-Khand reaction of cyclopropene (B1174273) with terminal alkynes, activated by N-methylmorpholine N-oxide (NMO), leads to the formation of 3-substituted-bicyclo[3.1.0]hex-3-en-2-ones in good to excellent yields. researchgate.net These products can be further transformed into various substituted cyclopentenones. researchgate.net
| Catalyst | Reactants | Product | Yield (%) | Ref |
| [Rh(COD)Cl]2 | Ene-vinylidenecyclopropanes, CO | Fused 6,5-ring structures with spiro-cyclopropane | 90-99 | nih.gov |
| Co2(CO)8 (with NMO activation) | Cyclopropene, Terminal Alkynes | 3-Substituted-bicyclo[3.1.0]hex-3-en-2-ones | Good to Excellent | researchgate.net |
Gold(I)-catalyzed cascade reactions can lead to the formation of both cis- and trans-fused bicyclo[5.1.0]octanes. researchgate.net Mechanistic studies, supported by DFT calculations, have shed light on the nature of the key cyclopropyl gold(I) carbene-type intermediates involved in these transformations. researchgate.net The stereochemical outcome of the reaction is influenced by the nature of these intermediates. researchgate.net
Furthermore, base-promoted intramolecular addition of vinyl cyclopropanecarboxamides provides access to conformationally restricted aza[3.1.0]bicycles. mdpi.com This method is particularly useful for synthesizing saturated aza[3.1.0]bicycle-containing fused bicyclic compounds. mdpi.com
Influence of Substituents and Heteroatoms on Reactivity and Selectivity
Effects of Electron Delocalization on Basicity in Bicyclo[5.1.0]octa-1,3,5,7-tetraene Scaffolds
Recent computational studies have explored the superbasicity of imines incorporating a bicyclo[5.1.0]octa-1,3,5,7-tetraene scaffold. researchgate.netglobalauthorid.commdpi.com The exceptional basicity of these compounds is attributed to the significant electron delocalization within their conjugated acids. researchgate.netmdpi.com This delocalization effectively stabilizes the positive charge upon protonation, thereby increasing the proton affinity of the neutral base. mdpi.com This principle of enhancing basicity through electron delocalization in the conjugate acid is a key strategy in the design of strong organic bases. mdpi.commdpi.com
Advanced Structural Characterization and Computational Chemical Analysis
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable tools for the detailed structural analysis of bicyclo[5.1.0]oct-3-ene systems. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction crystallography, in particular, provide critical insights into the stereochemistry, conformation, and absolute configuration of these molecules.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Analysis
High-resolution NMR spectroscopy is a powerful method for determining the stereochemistry and conformational preferences of bicyclo[5.1.0]octane derivatives in solution. researchgate.netethernet.edu.etacs.org By analyzing chemical shifts, coupling constants, and through-space interactions via techniques like the Nuclear Overhauser Effect (NOE), researchers can deduce the relative orientation of substituents and the geometry of the bicyclic framework.
Dynamic NMR spectroscopy is particularly useful for studying the conformational exchange processes in these flexible seven-membered ring systems. researchgate.net For instance, in a study of diastereomeric 8,8-dichloro-3,5-dioxa-4-thia-4-oxobicyclo[5.1.0]octanes, dynamic 1H and 13C NMR experiments were used to investigate the conformational exchange processes in solution and determine the energy barriers of these transitions. researchgate.net Similarly, the conformational behavior of spiro[cyclohexane-1,4′- arizona.eduresearchgate.netdioxabicyclo[5.1.0]octanes] was studied using dynamic 13C NMR spectroscopy, revealing an equilibrium between two non-equivalent twist conformers. researchgate.net
In the synthesis of an 11-cis-locked bicyclo[5.1.0]octanyl retinal, 1H NMR was crucial in characterizing the structure of the product, 6-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-one. columbia.edu The observed chemical shifts and coupling constants confirmed the proposed structure and stereochemistry. columbia.edu
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-a | 6.47 | d | 16 |
| H-b | 6.27 | d | 16 |
| H-c | 2.49 | m | |
| H-d | 1.96 | t | 6 |
| Data sourced from a study on the synthesis of 11-cis-locked bicyclo[5.1.0]octanyl retinal. columbia.edu |
X-ray Diffraction Crystallography for Unambiguous Structure Determination
X-ray diffraction crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state. researchgate.netresearchgate.net This technique has been instrumental in unambiguously establishing the relative and absolute configurations of various bicyclo[5.1.0]octane derivatives.
For example, the crystal structure of benzyl (B1604629) (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate was determined by single crystal X-ray diffraction, which unequivocally established the relative configurations within the molecule. researchgate.netdiamond.ac.uk In another study, the structure of a pentacyclic compound containing a trans-fused bicyclo[5.1.0]octane moiety was confirmed by X-ray diffraction, providing crucial evidence for the stereochemical outcome of a gold(I)-catalyzed cascade reaction. nih.govresearchgate.net
Conformational analysis in the solid state is also a key application of X-ray crystallography. A combined IR, X-ray, and ab initio study of 3,5,8-trioxabicyclo[5.1.0]octane and its 4-methyl derivatives revealed that the seven-membered ring adopts a chair conformation in the crystalline state for two of the molecules in the asymmetric unit. researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.85340(10) |
| b (Å) | 9.8732(2) |
| c (Å) | 27.5407(6) |
| V (Å3) | 1863.54(6) |
| Z | 4 |
| Data from the stereochemical assignment of substituted 2-aminobicyclo[5.1.0]octane derivatives via single crystal X-ray diffraction. researchgate.netdiamond.ac.uk |
Theoretical and Computational Chemistry of this compound Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the intricate reaction mechanisms involving this compound and its analogs. These methods allow for the detailed investigation of reaction pathways, transition states, and the energetics of chemical transformations.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
DFT calculations provide deep insights into the electronic structure and reactivity of molecules, enabling the prediction of reaction outcomes and the elucidation of complex mechanistic pathways.
DFT calculations are extensively used to model the geometries and energies of transition states and reactive intermediates, which are often transient and difficult to observe experimentally. In the study of gold(I)-catalyzed cyclizations of enynes to form bicyclo[5.1.0]octanes, DFT calculations were employed to characterize the structures of various intermediates, including cyclopropyl (B3062369) gold(I) carbenes and open carbocations. semanticscholar.orgnih.govresearchgate.net These calculations helped to rationalize the observed stereoselectivity of the reactions. semanticscholar.orgnih.gov
Similarly, in a study of the Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene and its hetero-analogues, DFT calculations at the B3LYP/6–31+G* level were used to investigate the mechanism. researchgate.netresearchgate.net The study found that the rearrangement of the parent diene proceeds through a concerted mechanism with a synchronous transition state. researchgate.netresearchgate.net For the interconversions of C8H13+ isomers, including bicyclo[5.1.0]octane cations, DFT calculations were used to predict the reaction pathways and characterize the transition states for hydride shifts and rearrangements. orientjchem.org
A key application of DFT is the calculation of activation energies (ΔG‡) and reaction energies (ΔE), which provides quantitative information about the feasibility and kinetics of a reaction. In the investigation of the Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene, the calculated free activation energy was found to be low (14.46 kcal mol-1), suggesting that the rearrangement should occur at room temperature. researchgate.netresearchgate.net
In the context of C(sp3)–H bond oxygenation of bicyclo[n.1.0]alkanes by dioxiranes, DFT calculations were used to compute the relative activation free energies for hydrogen atom transfer (HAT) from different C-H bonds. nih.gov These calculations helped to explain the observed site-selectivities and diastereoselectivities of the reactions. nih.gov For the interconversion of bicyclo[5.1.0]octane carbocation isomers, activation energy barriers for various steps, such as a 1,2-hydride shift, were calculated to be as low as 0.95 kcal/mol, indicating very fast interconversions. orientjchem.org
| Reaction Step | Activation Energy (kcal/mol) |
| Iso-I to Iso-II (1,2-hydride shift) | 0.95 |
| Iso-II to Iso-III | 13.16 |
| Iso-III to Iso-IV | 17.73 |
| Iso-IV to Iso-V (1,2-hydride shift) | 21.54 |
| Iso-V to Iso-VI | 36.15 |
| Iso-VI to Iso-VII (2,3-hydride shift) | 4.86 |
| Calculated at the B3LYP/6-311G+dp level of theory. orientjchem.org |
Analysis of Ionization Potentials and Reorganization Energies in Strained Cyclopropane (B1198618) Derivatives
The study of ionization potentials (IPs) in strained molecules like this compound is crucial for understanding their reactivity, particularly under oxidative conditions. researchgate.net Modern Density Functional Theory (DFT) calculations have become instrumental in accurately predicting both adiabatic ionization potentials (AIP) and vertical ionization potentials (VIP). The difference between VIP and AIP is the reorganization energy, which can be unusually large (0.5–1.0 eV) for strained cyclopropane derivatives. researchgate.netnih.gov This large reorganization energy is attributed to significant geometric changes that occur upon ionization. nih.gov
For instance, in related strained systems like trans-bicyclo[4.1.0]hept-3-ene, the AIP is significantly lower than its cis counterpart (7.92 eV vs. 8.34 eV), which explains its higher reactivity. researchgate.netnih.gov This phenomenon, where twist-bent σ-bonds are easier to ionize, is likely applicable to the bicyclo[5.1.0]octane framework as well. acs.org Large reorganization energies are also calculated for similar strained molecules such as bicyclo[1.1.0]butane and bicyclo[2.1.0]pentane, indicating that this is a common feature of highly strained ring systems. researchgate.netnih.gov
Table 1: Calculated Ionization Potentials and Reorganization Energies for Selected Strained Cyclopropane Derivatives.
| Compound | Adiabatic IP (eV) | Vertical IP (eV) | Reorganization Energy (eV) |
|---|---|---|---|
| Cyclopropane | 9.86 | 10.60 | 0.74 |
| Bicyclo[1.1.0]butane | 8.55 | 9.15 | 0.60 |
| Bicyclo[2.1.0]pentane | 8.34 | 9.30 | 0.96 |
| cis-Bicyclo[4.1.0]hept-3-ene | 8.34 | 8.63 | 0.29 |
Data sourced from DFT (B3LYP-D3) calculations. researchgate.netnih.gov*
Molecular Orbital Theory Applications to Electronic Structure and Reactivity
Molecular Orbital (MO) theory is fundamental to understanding the electronic structure and predicting the reactivity of molecules like this compound. uomustansiriyah.edu.iq The reactivity is often governed by the interactions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). rsc.org In strained systems, the bent bonds of the cyclopropane ring lead to HOMO orbitals with significant p-character that are higher in energy than those in typical alkanes, making them more nucleophilic and susceptible to electrophilic attack. thieme-connect.de
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational tools used to provide a detailed picture of chemical bonding. ijnc.irbohrium.comnih.gov These methods have been applied to bicyclo[5.1.0]octane derivatives to characterize the nature of the strained bonds and intermolecular interactions. researchgate.netresearchgate.netresearchgate.net
QTAIM analysis focuses on the topology of the electron density, ρ(r), to define atoms and bonds. The presence of a bond critical point (BCP) between two nuclei is indicative of a bonding interaction. For the strained C-C bonds in the cyclopropane ring of bicyclo[5.1.0]octane systems, QTAIM reveals low electron density and a positive Laplacian of the electron density (∇²ρ(r) > 0) at the BCP, which is characteristic of strained covalent bonds or closed-shell interactions. ijnc.ir
NBO analysis, on the other hand, localizes the molecular orbitals into orbitals that align with Lewis structures (i.e., bonds and lone pairs). This method allows for the quantification of hyperconjugative interactions, such as the delocalization of electron density from the strained σ-bonds of the cyclopropane ring into adjacent empty orbitals. In mechanistic studies of gold(I)-catalyzed reactions forming trans-fused bicyclo[5.1.0]octanes, NBO analysis helps to elucidate the electronic nature of key carbene-like intermediates. researchgate.netresearchgate.net
Computational Prediction of Novel Reaction Pathways and Products
Computational chemistry plays a vital role in predicting and understanding novel reaction pathways. For this compound and related systems, computational methods have been used to map potential energy surfaces for various transformations. umich.edu For example, studies on the photochemical reactions of 1,3-cyclooctadiene (B162279) have computationally identified this compound as a likely product formed through a conical intersection, which aligns with experimental observations. nih.gov
Furthermore, DFT calculations have been employed to explore the mechanisms of metal-catalyzed reactions. In gold(I)-catalyzed cyclizations of enynes, computational studies have been crucial in distinguishing between different possible intermediates (e.g., cyclopropyl gold(I) carbenes vs. carbocationic structures) and rationalizing the formation of either cis- or trans-fused bicyclo[5.1.0]octane products. researchgate.netresearchgate.net These predictive studies guide synthetic efforts and provide deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net
Stereochemistry and Conformational Studies
The three-dimensional structure of this compound and its analogues is critical to its chemical behavior, influencing both its physical properties and its reactivity in stereoselective transformations.
Determination of Absolute Configurations in Enantiomeric this compound Analogues
Determining the absolute configuration of chiral molecules is a crucial step in asymmetric synthesis and drug discovery. For bicyclo[5.1.0]octane derivatives, several methods are employed. Single-crystal X-ray diffraction provides an unambiguous determination of the relative and absolute stereochemistry, as demonstrated in the structural elucidation of a benzyl (RS,RS,RS)-7-phenylbicyclo[5.1.0]octan-2-ylcarbamate. researchgate.net
In cases where suitable crystals cannot be obtained, chiroptical spectroscopic methods combined with DFT calculations offer a powerful alternative. nih.gov Techniques such as electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) are used. By comparing the experimentally measured spectra with the spectra simulated for different enantiomers, the absolute configuration can be assigned with high confidence. This combined approach has been successfully applied to bicyclo[3.1.0]hexane derivatives, and the methodology is directly applicable to the bicyclo[5.1.0]octane system. nih.gov
Investigations into Diastereoselectivity and Regioselectivity in Synthetic Transformations
The facial bias created by the fused cyclopropane ring in this compound directs the approach of reagents, leading to high levels of diastereoselectivity and regioselectivity in its reactions. For instance, in gold(I)-catalyzed cascade reactions of 1,6-enynes, the stereochemical outcome leading to cis- or trans-fused bicyclo[5.1.0]octanes is a subject of detailed mechanistic investigation. researchgate.netresearchgate.net
Similarly, rhodium-catalyzed cycloisomerization reactions of 1,8-enynes have been developed to synthesize bicyclo[5.1.0]octene systems with high diastereoselectivity. researchgate.net The stereochemical outcome of such transformations is often dependent on the catalyst, ligands, and substrate structure. Understanding these directing effects is key to the strategic use of this compound and its precursors in the synthesis of complex molecular targets, including natural products that contain the trans-fused bicyclo[5.1.0]octane motif. researchgate.netresearchgate.net Furthermore, cascade reactions involving related strained systems like bicyclo[1.1.0]butanes have shown excellent regio- and diastereoselectivity, highlighting the predictable nature of reactivity in these strained carbocycles. nih.gov
Detailed Conformational Analysis of the Bicyclo[5.1.0] Ring System
The bicyclo[5.1.0]octane ring system, characterized by the fusion of a seven-membered ring and a cyclopropane ring, exhibits a complex conformational landscape. Computational studies, employing methods such as density functional theory (DFT) and ab initio calculations, have been instrumental in elucidating the geometries and relative stabilities of the various conformers. These investigations are crucial for understanding the structure-property relationships within this class of bicyclic compounds.
Conformational Isomers of Bicyclo[5.1.0]octane
Computational assessments have identified several isomeric forms of the saturated bicyclo[5.1.0]octane ring. The cis- and trans-fused isomers are of particular interest. In the cis-isomer, the hydrogens on the bridgehead carbons are on the same side of the molecule, whereas in the trans-isomer, they are on opposite sides.
Computational studies have determined the relative stabilities of these isomers. For instance, calculations at the B3LYP/6-311G* level of theory show that the cis-bicyclo[5.1.0]octane is one of the more stable isomers among various C8H14 bicyclic systems. researchgate.net The bond angles in cis-bicyclo[5.1.0]octane can range from approximately 106.01° to 131.74°, indicating some degree of ring strain. atlantis-press.com The three-membered ring has a significantly smaller bond angle of around 59.43°. atlantis-press.com
The relative energies of the cis and trans isomers of bicyclo[5.1.0]octane have been calculated at different levels of theory, providing insight into their thermodynamic stability. The following table summarizes these findings.
| Isomer | Level of Theory | Total Energy (Hartrees) | Relative Energy (kcal/mol) |
|---|---|---|---|
| cis-Bicyclo[5.1.0]octane | HF/6-31G | -310.31303 | 14.03 |
| trans-Bicyclo[5.1.0]octane | HF/6-31G | -310.29176 | 27.44 |
| cis-Bicyclo[5.1.0]octane | B3LYP/6-311G | -312.48009 | 15.44 |
| trans-Bicyclo[5.1.0]octane | B3LYP/6-311G | -312.46321 | 26.04 |
Data sourced from a computational assessment of C8H14 isomers. researchgate.net
Conformational Flexibility of the Seven-Membered Ring
The seven-membered ring in the bicyclo[5.1.0]octane system is flexible and can adopt several conformations, analogous to cycloheptane, which is known to exist in chair and twist-chair forms. In substituted bicyclo[5.1.0]octane derivatives, such as 3,5,8-trioxabicyclo[5.1.0]octane, studies have shown the existence of a conformational equilibrium between chair and twist forms. researchgate.net
For these substituted analogs, the interconversion between different conformers has an associated energy barrier. For example, in cycloheptene (B1346976) oxide, a related compound, two chair conformations were identified with a free energy barrier (ΔG‡) of 7.5 kcal/mol for their interconversion. researchgate.net Similar conformational dynamics are expected for the this compound ring system, where the introduction of the double bond will influence the preferred conformations of the seven-membered ring.
The potential energy surface (PES) of the bicyclo[5.1.0]octane system is complex, with multiple minima corresponding to different stable conformers and saddle points representing the transition states between them. escholarship.orgnih.gov The specific geometric parameters, such as bond lengths and dihedral angles, define the exact shape of each conformer.
The following table provides a conceptual overview of the types of conformations and the methods used to study them, drawing parallels from related bicyclic systems.
| Ring System | Observed Conformations | Analytical Method | Key Findings |
|---|---|---|---|
| Bicyclo[5.1.0]octane | cis and trans isomers | Computational (DFT, HF) | Cis isomer is more stable than the trans isomer. researchgate.net |
| 3,5,8-Trioxabicyclo[5.1.0]octane | Chair and Twist forms | IR Spectroscopy, Ab initio calculations | Exists as a mixture of chair and twist conformers. researchgate.net |
| Cycloheptene Oxide | Two Chair conformations | Dynamic NMR Spectroscopy | Interconversion barrier of 7.5 kcal/mol. researchgate.net |
While detailed experimental data on the conformational analysis of this compound itself is limited in the provided search results, the computational and experimental findings for the saturated bicyclo[5.1.0]octane and its derivatives provide a strong foundation for understanding the conformational behavior of the this compound ring system. The presence of the double bond in the seven-membered ring is expected to alter the relative energies of the conformers and the barriers to interconversion, but the fundamental chair and twist-like conformations are likely to be relevant.
Diversification Through Derivatization and Analogues of Bicyclo 5.1.0 Oct 3 Ene
Synthesis and Exploration of Functionalized Bicyclo[5.1.0]oct-3-ene Derivatives
The introduction of halogens onto the this compound skeleton provides valuable synthetic handles for further transformations. A notable example involves the synthesis of halogenated bicyclo[4.2.0]inositols starting from cyclooctatetraene (B1213319). researchgate.net This process includes the photooxygenation of trans-7,8-dibromobicyclo[4.2.0]octa-2,4-diene to yield a bicyclic endoperoxide, which is then thermally rearranged to a bisepoxide. researchgate.net The ring-opening of this bisepoxide with acidified acetic anhydride (B1165640) results in a mixture of tetraacetate isomers, which upon removal of the acetate (B1210297) groups, yield novel halogenated bicyclo[4.2.0]inositols. researchgate.net
| Starting Material | Key Intermediate(s) | Final Product Class | Ref. |
| Cyclooctatetraene | trans-7,8-dibromobicyclo[4.2.0]octa-2,4-diene, Bicyclic endoperoxide, Bisepoxide | Halogenated bicyclo[4.2.0]inositols | researchgate.net |
The incorporation of oxygen-containing functional groups, such as ketones and alcohols, significantly diversifies the chemistry of the bicyclo[5.1.0]octane system.
Ketonic Analogues:
The synthesis of ketonic derivatives like cis-1,5,5-trimethylbicyclo[5.1.0]oct-3-en-2-one has been achieved through a sequence involving the cyclopropanation of a silyl (B83357) enol ether derived from 3,6-dimethyl-2-cyclohexenone. scielo.br The photochemistry of these ketonic analogues has been studied, revealing rearrangements that proceed from different excited states depending on the specific structure. datapdf.com For instance, the photolysis of 1,4,4-trimethyl-cis-bicyclo[5.1.0]oct-5-en-2-one leads to a 1,3-shift of the bond common to both rings. datapdf.com
Alcoholic Analogues:
Alcoholic derivatives are key intermediates and products in various synthetic routes. For example, the synthesis of cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol has been observed during the oxygenation of 1-methylbicyclo[4.1.0]heptane by 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO). acs.org Furthermore, a series of stereoisomeric N-(tetrahydroxy bicyclo[5.1.0]oct-2S*-yl)phthalimides, which are polyhydroxylated bicyclo[5.1.0]octane derivatives, have been prepared from N-(bicyclo[5.1.0]octa-3,5-dien-2-yl)phthalimide. nih.gov
| Compound Class | Synthetic Approach | Key Findings | Ref. |
| Ketonic | Cyclopropanation of silyl enol ethers | Photochemical rearrangements from excited states | scielo.brdatapdf.com |
| Alcoholic | Oxygenation of bicycloalkanes; Derivatization from dienes | Formation of rearranged products; Synthesis of polyhydroxylated analogues | acs.orgnih.gov |
The introduction of nitrogen atoms into the bicyclo[5.1.0]octane framework gives rise to azabicyclo[5.1.0]octanes and diazabicyclo[5.1.0]octanes, classes of compounds with significant biological and chemical interest.
Azabicyclo[5.1.0]octanes:
A photocatalytic strategy has been successfully employed for the synthesis of 3-azabicyclo[5.1.0]octanes from ene-ynamides under mild, metal-free conditions. rsc.org This method proceeds via a photoinduced oxidative cyclopropanation involving a vinyl radical intermediate. rsc.org
Diazabicyclo[5.1.0]octanes:
The synthesis of diazabicyclo[5.1.0]octane derivatives has been accomplished through various routes. One method involves the metal-templated assembly of cyclopropane-fused diazepanones via the nucleophilic cyclization of cyclopropenes with tethered carbamates. nih.gov For instance, tert-butyl (1S,7S)-5-benzyl-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate has been synthesized using this approach. nih.gov Another route to 1,5-diazacyclooctanes proceeds through the reduction of 2,6-diketo-1,5-diazabicyclo[3.3.0]octanes. documentsdelivered.com Additionally, 8-tosyl-1,8-diazabicyclo[5.1.0]octane has been synthesized from cyclic secondary amines using N-bromosulfonamides as an aminating reagent. thieme-connect.com
| Analogue Class | Synthetic Method | Example Compound | Ref. |
| Azabicyclo[5.1.0]octanes | Photoinduced oxidative cyclopropanation of ene-ynamides | 3-Azabicyclo[5.1.0]octanes | rsc.org |
| Diazabicyclo[5.1.0]octanes | Metal-templated assembly from cyclopropenes | tert-Butyl (1S,7S)-5-benzyl-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate | nih.gov |
| Diazabicyclo[5.1.0]octanes | Reduction of diketo-diazabicyclooctanes | 1,5-Diazacyclooctanes | documentsdelivered.com |
| Diazabicyclo[5.1.0]octanes | Amination of cyclic secondary amines | 8-Tosyl-1,8-diazabicyclo[5.1.0]octane | thieme-connect.com |
Future Research Directions and Emerging Opportunities in Bicyclo 5.1.0 Oct 3 Ene Chemistry
Design and Synthesis of Novel, Highly Strained Bicyclo[5.1.0]oct-3-ene Derivatives
The synthesis of this compound and its derivatives is foundational to exploring their chemical potential. Future research will likely focus on creating more complex and highly strained analogues to study the impact of structural modifications on reactivity.
One promising direction is the introduction of additional strain-inducing features, such as further unsaturation or the incorporation of smaller rings. For instance, the synthesis of bicyclo[5.1.0]octa-2,4-diene would introduce a conjugated system, potentially leading to unique pericyclic reactions. Moreover, the attachment of functional groups at various positions on the bicyclic core will be crucial for subsequent transformations.
A key challenge lies in developing stereoselective synthetic routes to access enantiomerically pure derivatives. Methodologies such as cobalt-catalyzed multiple C(sp³)–H activation strategies, which have been successful in the synthesis of other bicyclo[n.1.0]alkanes, could be adapted for this purpose. The development of metal-catalyzed Conia-ene type reactions could also provide efficient pathways to these bicyclic systems.
Table 1: Potential Synthetic Targets and Methodologies for Strained this compound Derivatives
| Target Derivative | Potential Synthetic Methodology | Key Features |
| Bicyclo[5.1.0]octa-2,4-diene | Dehydrohalogenation of a dihalobicyclo[5.1.0]octane precursor | Conjugated diene system, potential for Diels-Alder reactions |
| Functionalized Bicyclo[5.1.0]oct-3-enes | Simmons-Smith cyclopropanation of functionalized cycloheptenes | Introduction of functional groups for further modification |
| Spirocyclic this compound Systems | Intramolecular cyclization of tethered cycloheptene (B1346976) derivatives | Increased structural complexity and rigidity |
| Bridgehead-substituted Bicyclo[5.1.0]octenes | Rearrangement of larger bicyclic systems | Introduction of functionality at the sterically hindered bridgehead position |
Development of Asymmetric Catalytic Systems for Enantioselective Transformations
The development of asymmetric catalytic systems to control the stereochemistry of reactions involving this compound is a significant area for future research. The alkene moiety in the seven-membered ring is a prime target for a range of enantioselective transformations.
Drawing parallels from studies on other strained bicyclic alkenes, transition-metal catalyzed hydrofunctionalization reactions, such as hydroamination and hydroarylation, are expected to be fruitful. The facial selectivity in these reactions can be controlled by chiral ligands on the metal center. Asymmetric ring-opening (ARO) reactions of the cyclopropane (B1198618) ring, triggered by coordination to a chiral catalyst, could also provide access to a variety of enantioenriched cycloheptene derivatives.
Furthermore, organocatalysis presents a powerful tool for the asymmetric functionalization of this compound. Chiral Brønsted acids or amines could be employed to catalyze cycloadditions or conjugate additions to derivatives of this compound bearing activating groups.
Table 2: Prospective Asymmetric Catalytic Transformations of this compound
| Reaction Type | Catalyst System | Potential Products |
| Asymmetric Hydroamination | Chiral Iridium or Rhodium complexes | Enantioenriched aminobicyclo[5.1.0]octanes |
| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands | Enantioenriched diols |
| Asymmetric Ring Opening | Chiral Nickel or Palladium complexes | Functionalized cycloheptene derivatives |
| Asymmetric Epoxidation | Chiral catalysts (e.g., Jacobsen's catalyst) | Enantioenriched epoxides |
Deeper Exploration of Unprecedented Rearrangement Phenomena and Reaction Pathways
The strained vinylcyclopropane (B126155) moiety embedded within the this compound framework makes it a prime candidate for fascinating rearrangement reactions. The vinylcyclopropane-cyclopentene rearrangement is a well-documented thermal or metal-catalyzed process that could, in this system, lead to the formation of novel bicyclic or bridged ring systems.
Future investigations will likely focus on elucidating the mechanistic pathways of these rearrangements, which could proceed through diradical intermediates or concerted pericyclic transitions. The influence of substituents on the bicyclic frame on the course of these rearrangements will be a key area of study. Transition metal catalysis, particularly with Ni(0) complexes, has been shown to facilitate vinylcyclopropane rearrangements under milder conditions and could be applied to this compound to control the reaction outcome.
Beyond the classic vinylcyclopropane rearrangement, the unique topology of this compound may allow for other, as-yet-unobserved, rearrangement pathways, potentially leading to complex polycyclic architectures.
Integration of Computational Chemistry for Predictive Design and Mechanistic Insights
Computational chemistry is poised to play a pivotal role in advancing the understanding of this compound chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the structures of novel derivatives, calculate their strain energies, and map out the potential energy surfaces of their reactions.
Mechanistic studies of rearrangement reactions, in particular, will benefit greatly from computational modeling. Calculations can help to distinguish between different possible pathways, such as concerted versus stepwise mechanisms, and to identify the key transition states and intermediates involved. This predictive power can guide experimental efforts by identifying promising substrates and reaction conditions.
Furthermore, computational screening of potential catalysts and chiral ligands for asymmetric transformations can accelerate the development of efficient and selective synthetic methods. By understanding the non-covalent interactions between the substrate and the catalyst, more effective catalytic systems can be designed.
Applications in the Synthesis of Complex Polycyclic Natural Product Cores
The bicyclo[5.1.0]octane framework is a structural motif present in some natural products, and its synthetic accessibility could be leveraged for the construction of more complex molecular architectures. The strategic ring-opening or rearrangement of this compound derivatives can provide access to functionalized seven-membered rings, which are core structures in many biologically active natural products.
For instance, the controlled cleavage of the cyclopropane ring could lead to intermediates suitable for the synthesis of compounds like the gymnastatins or garsubellin A, which feature bicyclo[3.3.1]nonane cores. The ability to introduce stereocenters in a controlled manner during the synthesis and transformation of this compound would be particularly valuable in the context of total synthesis.
The development of domino reactions initiated by the strain-release of the bicyclic system could provide rapid access to complex polycyclic scaffolds from simple precursors, a highly desirable strategy in modern synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Bicyclo[5.1.0]oct-3-ene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropanation strategies or ring-closing metathesis. Key variables include catalyst choice (e.g., transition-metal catalysts), solvent polarity, and temperature. Optimization requires iterative testing with analytical techniques (e.g., GC-MS, NMR) to monitor intermediates and byproducts. For reproducibility, document reaction parameters (e.g., stoichiometry, degassing protocols) and validate purity via elemental analysis .
Q. How can spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound and its derivatives?
- Methodological Answer :
- NMR : Look for characteristic splitting patterns from cyclopropane protons (δ ~0.5–2.0 ppm) and olefinic protons (δ ~5.0–6.5 ppm). Coupling constants (e.g., ) help distinguish cis/trans fusion .
- MS : Molecular ion peaks at m/z 108 (C₈H₁₂⁺) and fragmentation patterns reflecting ring strain. Compare with EPA/NIH spectral database entries .
- Cross-validate with X-ray crystallography for absolute configuration .
Q. What experimental protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer :
- Synthesis : Standardize catalyst activation (e.g., Grubbs catalyst for metathesis) and inert atmosphere protocols.
- Characterization : Use high-resolution NMR (≥400 MHz) and replicate crystallography trials to resolve disorder, as seen in trans-fused derivatives .
- Reporting : Adhere to Beilstein Journal guidelines: detail procedures in the main text for ≤5 compounds; others in supplementary data .
Advanced Research Questions
Q. How do cis- and trans-fused isomers of this compound derivatives differ in reactivity and supramolecular interactions?
- Methodological Answer :
- Reactivity : Use DFT calculations to compare strain energy (trans-fused systems exhibit higher strain due to shortened bridging bonds) .
- Interactions : Analyze halogen bonding in sulfonate derivatives (e.g., Br···O interactions in cis-fused systems) via crystallography and Hirshfeld surface analysis .
- Experimental Design : Synthesize both isomers under controlled conditions and compare kinetic stability via thermal gravimetric analysis (TGA).
Q. What computational models best predict the thermodynamic stability and electronic properties of this compound?
- Methodological Answer :
- DFT/Molecular Mechanics : Optimize geometry at the B3LYP/6-31G* level to assess bond lengths (e.g., bridging C–C bond ~1.49 Å in trans-fused systems) and HOMO-LUMO gaps .
- MD Simulations : Simulate solvent effects on conformational flexibility using AMBER or CHARMM force fields.
- Validation : Cross-check computational results with experimental crystallographic data .
Q. How can contradictions in reported spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- Systematic Review : Compile literature data (e.g., NMR shifts, coupling constants) into a meta-analysis table. Identify outliers using statistical tools (e.g., Grubbs' test).
- Replicate Studies : Synthesize disputed compounds under standardized conditions and characterize with advanced techniques (e.g., 2D NMR, SC-XRD).
- Peer Consultation : Engage in collaborative forums (e.g., crystallography databases) to validate interpretations .
Q. What strategies address the crystallographic disorder observed in trans-fused this compound structures?
- Methodological Answer :
- Data Collection : Use low-temperature (e.g., 100 K) synchrotron XRD to improve resolution.
- Refinement : Apply twin refinement or disorder modeling (e.g., PART instructions in SHELXL) for mirror-plane disordered atoms .
- Validation : Compare refined models with DFT-optimized geometries to confirm plausibility .
Data Presentation and Analysis Guidelines
- Tables : Include bond lengths, angles, and crystallographic parameters (e.g., R-factors) for structural comparisons .
- Figures : Use ORTEP diagrams to visualize disorder and supramolecular interactions (e.g., halogen-bonded helices in sulfonate derivatives) .
- Statistical Reporting : For meta-analyses, report mean ± SD and p-values using ANOVA for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
